molecular formula C10H15N3O2 B14282190 Ethyl 8-azidoocta-2,4-dienoate CAS No. 128845-83-0

Ethyl 8-azidoocta-2,4-dienoate

Cat. No.: B14282190
CAS No.: 128845-83-0
M. Wt: 209.24 g/mol
InChI Key: QBNJNFYZENMFEK-UHFFFAOYSA-N
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Description

Ethyl 8-azidoocta-2,4-dienoate is an unsaturated ester featuring a conjugated diene system (C=C bonds at positions 2 and 4) and an azide (-N₃) functional group at the 8th carbon of the octa-chain, terminated by an ethyl ester group. This compound is of interest in organic synthesis due to its dual reactivity: the conjugated diene can participate in cycloaddition reactions (e.g., Diels-Alder), while the azide group enables click chemistry applications, such as Huisgen 1,3-dipolar cycloaddition with alkynes. Its structural complexity and functional diversity make it a valuable intermediate in pharmaceutical and materials science research.

Properties

CAS No.

128845-83-0

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 8-azidoocta-2,4-dienoate

InChI

InChI=1S/C10H15N3O2/c1-2-15-10(14)8-6-4-3-5-7-9-12-13-11/h3-4,6,8H,2,5,7,9H2,1H3

InChI Key

QBNJNFYZENMFEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CCCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-azidoocta-2,4-dienoate typically involves the esterification of 8-azidoocta-2,4-dienoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the risk of handling hazardous azido compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-azidoocta-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-azidoocta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking.

    Medicine: Potential use in drug development, especially in the design of prodrugs that release active compounds upon reduction of the azido group.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 8-azidoocta-2,4-dienoate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is widely used in click chemistry for the efficient and selective formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl deca-2,4-dienoate

Ethyl deca-2,4-dienoate is a flavor-imparting ester found in ripe pears, characterized by a conjugated diene system and a longer carbon chain (10 carbons vs. 8 in the target compound). Key differences include:

  • Functional Groups: Ethyl deca-2,4-dienoate lacks the azide group, limiting its utility in click chemistry but enhancing its role in natural product chemistry.
  • Applications : Widely studied in food chemistry for flavor enhancement .
Property Ethyl 8-azidoocta-2,4-dienoate Ethyl deca-2,4-dienoate
Molecular Formula C₁₀H₁₃N₃O₂ C₁₂H₂₀O₂
Functional Groups Azide, conjugated diene, ester Conjugated diene, ester
Key Reactivity Click chemistry, cycloaddition Cycloaddition, flavor chemistry
Applications Synthetic intermediates Food flavoring (pears)

Azide-Containing Esters

  • Azido vs. Amine/Aryl Groups: describes spiro compounds with benzothiazole and dimethylamino-phenyl groups. These lack azides but share heterocyclic complexity, highlighting how azides in this compound could enhance reactivity toward triazole formation (e.g., in drug discovery) compared to amine-based systems .
  • Synthetic Pathways : The synthesis of azides typically involves nucleophilic substitution (e.g., NaN₃ with alkyl halides), whereas employs condensation reactions with benzothiazol-2-ylamines.

Research Findings and Limitations

  • Structural Insights: The azide group’s electron-withdrawing nature may polarize the diene system, altering cycloaddition regioselectivity compared to non-azide analogs.
  • Data Gaps: No experimental data (e.g., NMR, X-ray) for this compound are available in the provided evidence, necessitating reliance on theoretical comparisons.
  • Synthetic Challenges : Introducing azides into unsaturated esters requires careful control to avoid side reactions (e.g., azide reduction or diene polymerization).

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